molecular formula C18H17N3 B277679 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine

Katalognummer B277679
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: YIURGICSUXDEDR-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine, also known as KW-2449, is a novel small molecule that has gained significant attention in the field of cancer research. It is a guanidine-based compound that has shown promising results in preclinical studies for the treatment of various types of cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and solid tumors.

Wirkmechanismus

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine exerts its anticancer effects by inhibiting the activity of multiple tyrosine kinases, which leads to the inhibition of various signaling pathways involved in cancer cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to have potent anticancer activity in vitro and in vivo, both as a single agent and in combination with other anticancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine is its broad-spectrum activity against multiple types of cancers. It also has a favorable pharmacokinetic profile, which makes it a suitable candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine as an anticancer agent. These include:
1. Further preclinical studies to evaluate its efficacy and safety in various types of cancers.
2. Clinical trials to assess its safety and efficacy in cancer patients.
3. Combination studies with other anticancer agents to evaluate its potential synergistic effects.
4. Development of novel formulations to improve its solubility and bioavailability.
5. Investigation of its potential use in combination with immunotherapy agents for the treatment of cancer.
Conclusion
In conclusion, this compound is a promising small molecule with potent anticancer activity against multiple types of cancers. Its mechanism of action involves the inhibition of multiple tyrosine kinases, which makes it a suitable candidate for further development as an anticancer agent. However, further preclinical and clinical studies are needed to fully evaluate its potential as a therapeutic agent for cancer.

Synthesemethoden

The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine involves the reaction of 4-(1H-inden-1-ylidenemethyl)aniline with methyl isocyanate and guanidine hydrochloride. The resulting compound is then purified using various chromatography techniques to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of multiple tyrosine kinases, including FLT3, c-KIT, and PDGFRα, which are known to play a crucial role in the development and progression of various types of cancers.

Eigenschaften

Molekularformel

C18H17N3

Molekulargewicht

275.3 g/mol

IUPAC-Name

1-[4-[(E)-inden-1-ylidenemethyl]phenyl]-1-methylguanidine

InChI

InChI=1S/C18H17N3/c1-21(18(19)20)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3,(H3,19,20)/b15-12+

InChI-Schlüssel

YIURGICSUXDEDR-NTCAYCPXSA-N

Isomerische SMILES

CN(C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)C(=N)N

SMILES

CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)C(=N)N

Kanonische SMILES

CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.